1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea typically involves the reaction of phenyl isocyanate with 1-(2-aminoethyl)piperazine under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-phenyl)-3-(2-piperazin-1-yl-ethyl)-urea
- 1-(4-Methyl-piperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea
- 3-(4-Chloro-phenyl)-1-ethyl-1-phenyl-urea
Uniqueness
1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-phenyl-3-(2-piperazin-1-ylethyl)urea |
InChI |
InChI=1S/C13H20N4O/c18-13(16-12-4-2-1-3-5-12)15-8-11-17-9-6-14-7-10-17/h1-5,14H,6-11H2,(H2,15,16,18) |
InChI Key |
YONCOWRKVYAKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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